molecular formula C7H11NO2 B2382350 (1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid CAS No. 97945-19-2

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid

Cat. No.: B2382350
CAS No.: 97945-19-2
M. Wt: 141.17
InChI Key: CQINMZNDBYQHKR-NTSWFWBYSA-N
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Description

“(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid” is a compound that belongs to the class of cyclohexenes . It is characterized by the presence of a cyclohexene ring, a carboxylic acid group, and an amino group .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the Michael reaction of malonates to nitroolefins with chiral bifunctional organocatalysts has been reported to afford Michael adducts with high yields and enantioselectivities . Another study reported the use of MenH (or YfbB), an enzyme previously proposed to catalyze a late step in menaquinone biosynthesis, as the SHCHC synthase .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound contains a cyclohexene ring, which is a six-membered ring with one double bond .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, the MenH enzyme catalyzes a proton abstraction reaction that results in 2,5-elimination of pyruvate from SEPHCHC and the formation of SHCHC .

Scientific Research Applications

Inactivation and Inhibition Studies

  • Cyclohexene analogues of gamma-aminobutyric acid (GABA), closely related to "(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid", have been designed as rigid analogues of vigabatrin, a drug used for epilepsy and drug addiction. These compounds have shown potential in inactivating and inhibiting gamma-aminobutyric acid aminotransferase (GABA-AT), with implications for treating neurological disorders (Choi & Silverman, 2002).

Chiral Synthon Development

  • Enantioselective hydrolysis of certain diesters, including cyclohexene derivatives, with pig liver esterase has been used to create chiral synthons. These compounds serve as key intermediates for synthesizing biologically active compounds such as aminocyclitol and carbapenem antibiotics (Kobayashi, Kamiyama & Ohno, 1990).

Crystallographic Studies

  • The crystal structures of 4-bromocamphorenic acids, including cyclohex-3-ene-1-carboxylic acid derivatives, provide insights into isomorphous organic crystal series and their unique properties. This research aids in understanding the physical characteristics of these compounds (Carman, Kennard, Venzke & Smith, 1999).

Synthesis and Application in Drug Development

  • Studies on the synthesis of functionalized cyclohexene skeletons, such as cyclohex-1-ene-carboxylic acid ethyl ester, contribute to drug development, including the synthesis of compounds like GS4104 (Cong & Yao, 2006).

NMR Chiral Solvating Agents

  • Compounds derived from diamino cyclohexane, related to "this compound", have been synthesized and used as chiral solvating agents (CSAs) for NMR spectroscopy, aiding in the analysis of chiral carboxylic acids (Yang, Wang, Zhong, Wu & Fu, 2006).

Mechanism of Action

Target of Action

The compound “(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid” is a derivative of Cannabidiol (CBD), a non-psychoactive compound derived from Cannabis Sativa . It is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .

Mode of Action

It is known that cbd acts on cannabinoid (cb) receptors of the endocannabinoid system . These receptors are utilized endogenously by the body through the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors that are involved in many physiological processes .

Biochemical Pathways

Through its modulation of neurotransmitter release, the endocannabinoid system regulates cognition, pain sensation, appetite, memory, sleep, immune function, and mood among many other bodily systems . These effects are largely mediated through two members of the G-protein coupled receptor family, cannabinoid receptors 1 and 2 (CB1 and CB2) .

Pharmacokinetics

The pharmacokinetics of CBD and its derivatives involve factors such as bioavailability, distribution, safety profile, and dosage recommendations . CBD is a small lipophilic molecule, which suggests it has the ability to cross the blood-brain barrier and exert its effects directly within the central nervous system .

Result of Action

CBD and its derivatives have shown promise as therapeutic and pharmaceutical drug targets. In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses .

Action Environment

The action, efficacy, and stability of CBD and its derivatives can be influenced by various environmental factors. These can include the individual’s metabolic rate, the presence of other drugs or substances in the body, and individual genetic factors that may affect the function of the endocannabinoid system .

Properties

IUPAC Name

(1R,6R)-6-aminocyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINMZNDBYQHKR-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70913537
Record name 6-Aminocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97945-19-2
Record name 6-Aminocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70913537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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